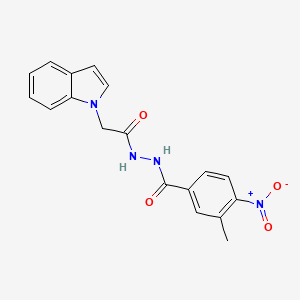
N'-(1H-indol-1-ylacetyl)-3-methyl-4-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1H-indol-1-ylacetyl)-3-methyl-4-nitrobenzohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of an indole ring, which is a common structural motif in many natural and synthetic compounds with significant pharmacological properties .
Preparation Methods
The synthesis of N’-(1H-indol-1-ylacetyl)-3-methyl-4-nitrobenzohydrazide typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis followed by N-alkylation . The Fischer indole synthesis is a well-known method for constructing the indole ring system, which involves the reaction of aryl hydrazines with ketones under acidic conditions . After the formation of the indole ring, the compound undergoes N-alkylation with appropriate alkyl halides to introduce the desired substituents .
Industrial production methods for such compounds often involve optimizing reaction conditions to achieve high yields and purity. This may include the use of microwave irradiation to accelerate reaction times and the employment of robust catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
N’-(1H-indol-1-ylacetyl)-3-methyl-4-nitrobenzohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
This compound has diverse scientific research applications due to its unique structural features and biological activities. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, indole derivatives, including N’-(1H-indol-1-ylacetyl)-3-methyl-4-nitrobenzohydrazide, are studied for their potential antiviral, anticancer, and antimicrobial properties . These compounds can interact with various biological targets, making them valuable in drug discovery and development .
Mechanism of Action
The mechanism of action of N’-(1H-indol-1-ylacetyl)-3-methyl-4-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways in biological systems . The indole ring system allows the compound to bind to multiple receptors and enzymes, modulating their activity . This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or disruption of viral replication in infected cells .
Comparison with Similar Compounds
N’-(1H-indol-1-ylacetyl)-3-methyl-4-nitrobenzohydrazide can be compared with other indole derivatives, such as indole-3-acetic acid and indole-3-carbinol . While these compounds share the indole ring structure, they differ in their substituents and biological activities . For instance, indole-3-acetic acid is a plant hormone involved in growth regulation, whereas indole-3-carbinol has been studied for its anticancer properties .
Properties
Molecular Formula |
C18H16N4O4 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
N'-(2-indol-1-ylacetyl)-3-methyl-4-nitrobenzohydrazide |
InChI |
InChI=1S/C18H16N4O4/c1-12-10-14(6-7-15(12)22(25)26)18(24)20-19-17(23)11-21-9-8-13-4-2-3-5-16(13)21/h2-10H,11H2,1H3,(H,19,23)(H,20,24) |
InChI Key |
WBPRVUDUEYXUEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NNC(=O)CN2C=CC3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-4-{2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B12456085.png)
![2-methyl-5-[4-(phenylamino)phthalazin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B12456093.png)
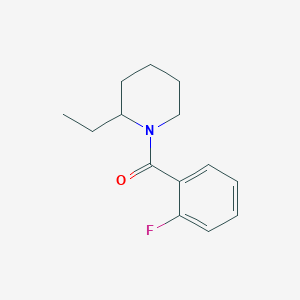
![N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B12456101.png)
![N-[4-({2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}sulfonyl)phenyl]acetamide](/img/structure/B12456102.png)
![5-Tert-butoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine](/img/structure/B12456103.png)
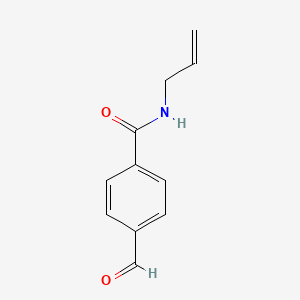
![2-bromo-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B12456114.png)

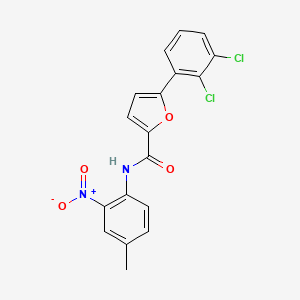
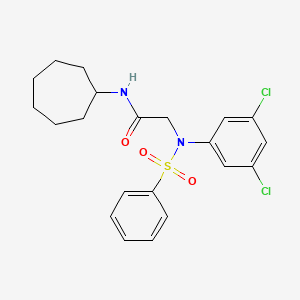
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-methylphenyl)glycinamide](/img/structure/B12456177.png)
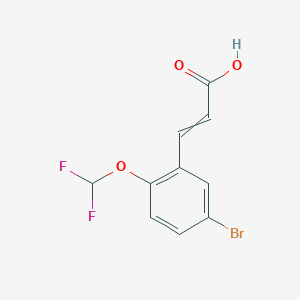
![4,5,6-Trimethyl-2-[(2-methylbenzyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B12456186.png)
